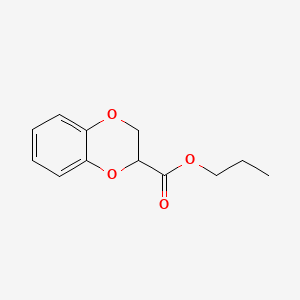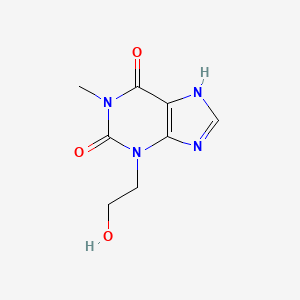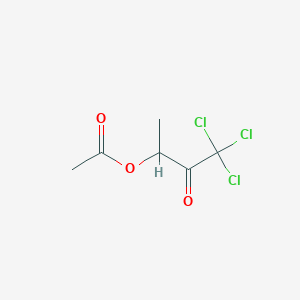
2-Deaminofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deaminofolic acid is a derivative of folic acid, a synthetic vitamin B9 It is structurally similar to folic acid but lacks an amino group, which significantly alters its chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Deaminofolic acid can be synthesized through the deamination of folic acid. This process involves the removal of an amino group from folic acid, typically using enzymes such as pterin deaminase. The reaction conditions often include a buffered aqueous solution at a specific pH to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes. Specific strains of bacteria, such as Variovorax sp., have been identified to degrade folic acid into this compound through enzymatic pathways involving carboxypeptidase G and pterin deaminase .
Análisis De Reacciones Químicas
Types of Reactions
2-Deaminofolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Deaminofolic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the deamination process and its effects on folic acid derivatives.
Biology: It helps in understanding the metabolic pathways involving folic acid and its derivatives.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with folic acid metabolism.
Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of other compounds
Mecanismo De Acción
2-Deaminofolic acid exerts its effects by interfering with the metabolic pathways of folic acid. It acts as a competitive inhibitor of enzymes involved in folic acid metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides and amino acids, which are essential for DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Folic Acid: The parent compound, essential for DNA synthesis and repair.
Dihydrofolic Acid: A reduced form of folic acid involved in the same metabolic pathways.
Tetrahydrofolic Acid: Another reduced form, crucial for the transfer of one-carbon units in metabolism.
Uniqueness
2-Deaminofolic acid is unique due to its lack of an amino group, which significantly alters its chemical properties and biological activities compared to its similar compounds. This structural difference makes it a valuable tool for studying the role of the amino group in folic acid’s biological functions .
Propiedades
Número CAS |
32225-99-3 |
|---|---|
Fórmula molecular |
C19H18N6O6 |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H18N6O6/c26-14(27)6-5-13(19(30)31)25-17(28)10-1-3-11(4-2-10)20-7-12-8-21-16-15(24-12)18(29)23-9-22-16/h1-4,8-9,13,20H,5-7H2,(H,25,28)(H,26,27)(H,30,31)(H,21,22,23,29)/t13-/m0/s1 |
Clave InChI |
ANHVSUORPFCWSR-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC=N3 |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)




![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)


![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)



